molecular formula C20H27N7O B12165767 N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B12165767
M. Wt: 381.5 g/mol
InChI Key: PSTOTTMMDLUYIG-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex molecule featuring a benzimidazole core linked to a cyclohexyl-tetrazole moiety via an acetamide bridge. The benzimidazole group is substituted with a methyl group at the N1 position, while the cyclohexyl ring is functionalized with a tetrazole-methyl group. This compound’s design likely targets biological pathways influenced by heterocyclic systems, as benzimidazoles and tetrazoles are known for their roles in medicinal chemistry, including antimicrobial, antiviral, and anticancer applications .

Properties

Molecular Formula

C20H27N7O

Molecular Weight

381.5 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C20H27N7O/c1-26-17-8-4-3-7-16(17)23-18(26)9-12-21-19(28)13-20(10-5-2-6-11-20)14-27-15-22-24-25-27/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,21,28)

InChI Key

PSTOTTMMDLUYIG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CC3(CCCCC3)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, including the formation of the benzimidazole and tetraazole rings, followed by their coupling with the cyclohexyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions of the benzimidazole or tetraazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Benzimidazole Modifications

  • N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (): Differs by an isopropyl group at the N1 position of the benzimidazole instead of methyl.
  • N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () :
    Features a benzimidazole connected via a methylene (-CH2-) bridge rather than an ethyl (-CH2CH2-) linker. The shorter chain could restrict conformational flexibility, altering binding affinity to target proteins .

Acetamide and Cyclohexyl Modifications

  • 2-chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide (): Replaces the cyclohexyl-tetrazole group with a chloroacetamide.
  • N-{2-[1-(1-Naphthylmethyl)-1H-benzimidazol-2-yl]ethyl}acetamide () :
    Substitutes the cyclohexyl-tetrazole with a naphthylmethyl group. The aromatic naphthyl system could promote π-π stacking interactions but may reduce solubility .

Molecular and Physicochemical Properties

Compound (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C21H27N7O 405.49 Methyl (benzimidazole), Tetrazole-methyl (cyclohexyl)
C23H31N7O 433.54 Isopropyl (benzimidazole)
C22H29N7O 419.51 Isopropyl (benzimidazole), Methylene linker
C13H15ClN4O 290.74 Chloroacetamide

Key Observations :

  • The target compound’s tetrazole-methylcyclohexyl group introduces significant steric bulk and hydrogen-bonding capacity, which may enhance target binding compared to simpler analogs like .
  • The methyl substitution on benzimidazole (target compound) likely improves metabolic stability relative to the isopropyl variant (), as smaller alkyl groups are less prone to oxidative metabolism .

Challenges :

  • The tetrazole moiety’s sensitivity to acidic conditions requires careful pH control during workup .
  • Bulkier substituents (e.g., cyclohexyl-tetrazole) may reduce reaction yields due to steric hindrance .

Biological Activity

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a novel compound that integrates benzimidazole and tetraazole moieties. This combination is of significant interest due to the biological activities associated with benzimidazole derivatives, which have been shown to possess anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound can be characterized by its complex structure:

C19H26N6O\text{C}_{19}\text{H}_{26}\text{N}_{6}\text{O}

This structure includes:

  • A benzimidazole ring known for its bioactivity.
  • A tetraazole group which enhances pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing benzimidazole and tetraazole frameworks exhibit a range of biological activities. The following sections detail specific findings related to the activity of this compound.

Anticancer Activity

Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : Benzimidazole compounds induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and disrupting mitochondrial function. This leads to DNA damage and activation of apoptotic pathways.
CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-2315.2Induces ROS and DNA damage
Other BenzimidazolesVarious10 - 20Apoptosis induction

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties:

  • Activity Against Bacteria : Compounds similar to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of benzimidazole derivatives in treating breast cancer cells (MDA-MB-231) revealed that the compound significantly reduced cell viability by inducing apoptosis through ROS generation.

Case Study 2: Antimicrobial Testing

In vitro tests against common pathogens showed that the compound exhibited potent antimicrobial activity. The mechanism involved disruption of bacterial cell membranes and inhibition of protein synthesis.

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